2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride
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Overview
Description
2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that combines the structural features of imidazole and thiazole rings
Mechanism of Action
Target of Action
The compound 2-(1H-Imidazol-5-yl)thiazole-4-carboxylic acid hydrochloride, which contains an imidazole ring, is known to interact with a variety of targets. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which suggests that they could have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that its action could potentially be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, to which this compound belongs, are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Given the broad range of activities exhibited by imidazole derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole derivatives with thioamide compounds under acidic conditions to form the thiazole ring. The carboxylic acid group is introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available imidazole and thiazole derivatives. The process often includes:
Formation of the thiazole ring: This can be achieved through the reaction of imidazole derivatives with thioamides.
Introduction of the carboxylic acid group: This step may involve oxidation or carboxylation reactions.
Hydrochloride salt formation: The final product is obtained by treating the free acid with hydrochloric acid to form the hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiazole rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydroimidazole derivatives.
Substitution products: Various substituted imidazole and thiazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications:
Comparison with Similar Compounds
- 2-(1H-Imidazol-4-yl)-1,3-thiazole-5-carboxylic acid
- 2-(1H-Imidazol-5-yl)-1,3-oxazole-4-carboxylic acid
- 2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxamide
Comparison: 2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is unique due to the specific positioning of the carboxylic acid group and the combination of imidazole and thiazole rings. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the thiazole ring can enhance its ability to interact with sulfur-containing biomolecules, distinguishing it from oxazole derivatives.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S.ClH/c11-7(12)5-2-13-6(10-5)4-1-8-3-9-4;/h1-3H,(H,8,9)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZLBGVLZPBMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C2=NC(=CS2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-83-6 |
Source
|
Record name | 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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